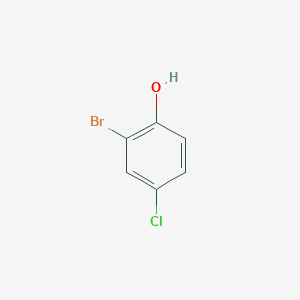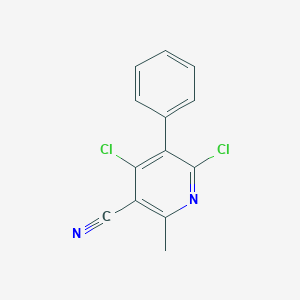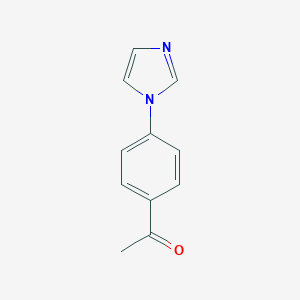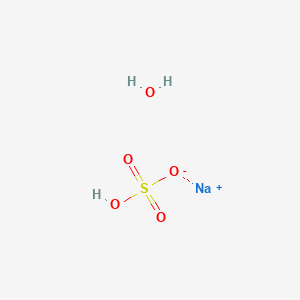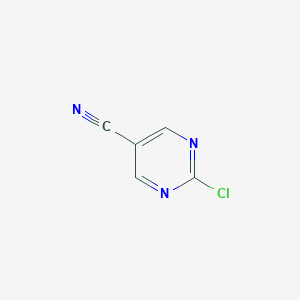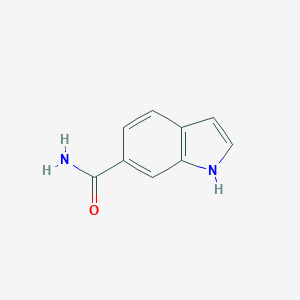
1H-Indole-6-carboxamide
Descripción general
Descripción
1H-Indole-6-carboxamide is a compound with the molecular weight of 160.18 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers in the study of pharmaceutical compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Physical And Chemical Properties Analysis
1H-Indole-6-carboxamide is a solid substance with a molecular weight of 160.18 . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Antiviral Activity
Field
Application Summary
Indole derivatives have shown potential as antiviral agents. Specifically, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has demonstrated inhibitory activity against influenza A .
Methods of Application
The compound was likely tested in vitro, although the exact experimental procedures are not detailed in the source .
Results
The compound showed inhibitory activity against influenza A with an IC50 (half maximal inhibitory concentration) of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 to CoxB3 virus .
Enzyme Inhibition
Field
Application Summary
Indole derivatives, particularly those with a carboxamide moiety at positions 2 and 3, have been found to inhibit various enzymes and proteins .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their inhibitory effects on target enzymes .
Results
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Anticancer Activity
Field
Application Summary
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .
Methods of Application
The cytotoxic activities of the target compounds were evaluated against three EGFR high-expressed cancer cell lines .
Results
The results of these studies are not detailed in the source .
Antimicrobial Activity
Field
Application Summary
Indole derivatives have shown potential as antimicrobial agents. For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their antimicrobial effects .
Results
Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Antioxidant Activity
Application Summary
Indole derivatives have been found to possess antioxidant activities, which can help in neutralizing harmful free radicals in the body .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their antioxidant effects .
Results
Antitubercular Activity
Field
Application Summary
Indole derivatives have shown potential as antitubercular agents .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their antitubercular effects .
Results
Antidiabetic Activity
Field
Application Summary
Indole derivatives have shown potential as antidiabetic agents .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their antidiabetic effects .
Results
Antimalarial Activity
Field
Application Summary
Indole derivatives have shown potential as antimalarial agents .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their antimalarial effects .
Results
Anticholinesterase Activities
Field
Application Summary
Indole derivatives have shown potential as anticholinesterase agents .
Methods of Application
These compounds are typically synthesized and then tested in vitro for their anticholinesterase effects .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFFCRGGGXQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344172 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-6-carboxamide | |
CAS RN |
1670-88-8 | |
| Record name | 1H-Indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


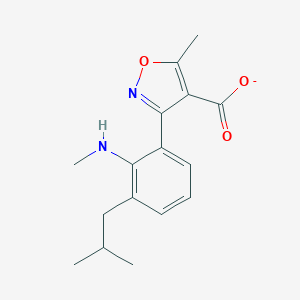


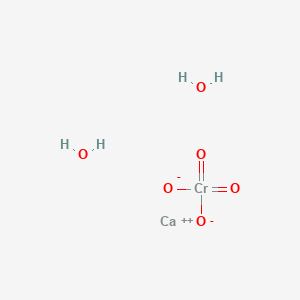
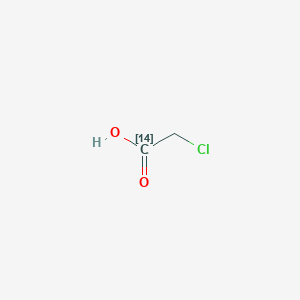
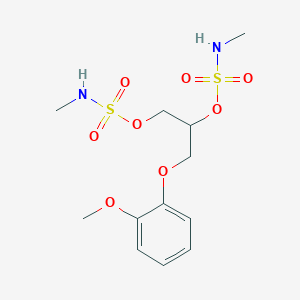
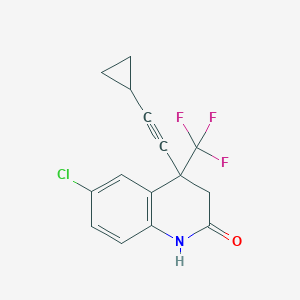
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
